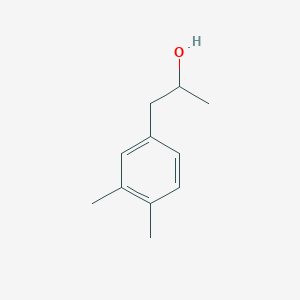

1-(3,4-Dimethylphenyl)propan-2-ol

Description

1-(3,4-Dimethylphenyl)propan-2-ol is a secondary alcohol featuring a 3,4-dimethylphenyl substituent. These analogues are frequently employed in pharmaceutical synthesis, materials science, and biological research, with their physicochemical and pharmacological behaviors heavily influenced by substituent electronic and steric effects .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVSOXRGOITGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3,4-dimethylphenyl)-2-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of 1-(3,4-dimethylphenyl)-2-propanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3,4-dimethylphenyl)-2-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction of the compound can lead to the formation of 1-(3,4-dimethylphenyl)-2-propane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form 1-(3,4-dimethylphenyl)-2-chloropropane.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 1-(3,4-Dimethylphenyl)-2-propanone.

Reduction: 1-(3,4-Dimethylphenyl)-2-propane.

Substitution: 1-(3,4-Dimethylphenyl)-2-chloropropane.

Scientific Research Applications

1-(3,4-Dimethylphenyl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring and alkyl groups contribute to its hydrophobic interactions with lipid membranes and proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

2-[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol () differs by the addition of a triazole ring. Key distinctions include:

- Molecular Weight : 254.12 g/mol (vs. ~164.24 g/mol for 1-(3,4-Dimethylphenyl)propan-2-ol, calculated).

- Physical Properties : Higher melting point (128–129°C) due to increased rigidity from the triazole ring.

Glycerol Ether Derivatives

3-(3,4-Dimethylphenoxy)propane-1,2-diol () replaces the propan-2-ol chain with a glycerol ether backbone. Notable differences:

- Functionality : The diol group increases hydrophilicity, improving solubility in polar solvents.

- Pharmacological Activity: Used in synthesizing β2-adrenoceptor antagonists (e.g., T0502-1048) and neuroprotective agents, highlighting the impact of ether linkages on receptor binding .

Methoxy-Substituted Analogues

1-(3,4-Dimethoxyphenyl)propan-2-ol () substitutes methyl groups with methoxy (-OCH3) groups:

- Electronic Effects : Methoxy groups are electron-withdrawing, altering reactivity in electrophilic substitution compared to methyl’s electron-donating nature.

- Physical Properties : Higher molar mass (196.24 g/mol) and likely reduced volatility. Storage at room temperature suggests moderate stability .

Amino-Functionalized Derivatives

1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol () introduces amino and dichlorophenoxy groups:

- Applications: Amino groups enable salt formation (e.g., hydrochlorides), improving bioavailability in drug formulations .

Data Tables

*Calculated values based on molecular formula.

Research Findings

- Substituent Effects : Methyl groups enhance lipophilicity and metabolic stability, whereas methoxy groups improve solubility but may reduce bioavailability due to increased polarity .

- Biological Activity: Morpholine and aminoethyl substituents () introduce basicity, enabling interactions with biological targets like ion channels and GPCRs .

- Synthetic Challenges : Triazole-containing derivatives () require specialized synthetic routes (e.g., click chemistry), complicating large-scale production compared to simpler alcohols .

Biological Activity

1-(3,4-Dimethylphenyl)propan-2-ol, also known as (1S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group and an amino group on a propan-2-ol backbone, which allows it to interact with various biological targets, including enzymes and receptors.

- Molecular Formula : C12H17NO

- Molecular Weight : 179.26 g/mol

- Chirality : The (1S) configuration significantly influences its biological activity and chemical reactivity.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the presence of the amino and hydroxyl groups. This property enhances its interaction with various biological macromolecules, making it a candidate for further pharmacological development. Preliminary studies indicate that this compound may modulate neurotransmitter systems and influence metabolic pathways.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate hydrogen bonding and other interactions that can modulate the activity of these biological macromolecules. The precise pathways and targets require further investigation but suggest potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neurotransmitter Modulation : Research has shown that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neuropharmacology.

- Anticancer Activity : Some studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar properties .

- Enzyme Interaction : Interaction studies have demonstrated that this compound can modulate enzyme activities involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1S)-1-Amino-1-(2,3-dimethylphenyl)propan-2-ol | C12H17NO | Different dimethyl substitution pattern on the phenyl ring |

| (1R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol | C12H17NO | Different stereochemistry (R instead of S) |

| 3-Amino-3-(3,4-dimethylphenyl)propan-1-ol | C12H17NO | Variation in the position of the amino group |

The structural variations significantly influence their biological activity and chemical reactivity. For instance, the stereochemistry can affect binding affinity and selectivity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.